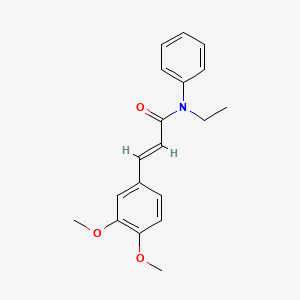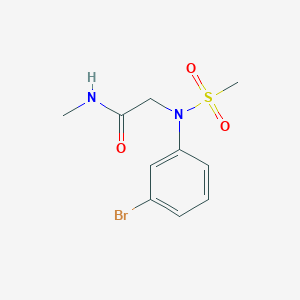![molecular formula C23H24N6 B5846614 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)
9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, also known as ANCAH, is a chemical compound that has shown potential as a fluorescent probe for the detection of metal ions. It is a highly selective and sensitive probe that can detect metal ions such as zinc, copper, and iron in biological samples. ANCAH has also been studied for its potential use in cancer diagnosis and treatment.
Wirkmechanismus
9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone works by binding to metal ions and undergoing a change in its fluorescence properties. When 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in biological samples.
Biochemical and Physiological Effects
9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been shown to have low toxicity and is well-tolerated in biological systems. It has been used in cell culture studies to detect metal ions and has shown no adverse effects on cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone is its high selectivity and sensitivity for metal ions. It can detect metal ions in biological samples at low concentrations and has been shown to be a reliable tool for metal ion detection. However, 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has limitations in terms of its specificity, as it can also bind to other molecules in biological samples that have similar chemical properties to metal ions.
Zukünftige Richtungen
There are several future directions for research on 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone. One area of interest is its potential use in cancer diagnosis and treatment. 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has shown promise as a diagnostic tool for cancer, and further research is needed to explore its potential in this area. Another area of interest is the development of new fluorescent probes that can detect specific metal ions with high selectivity and sensitivity. 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone can serve as a starting point for the development of new probes that can be used in a variety of biological and medical applications.
Synthesemethoden
9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone can be synthesized through a multi-step process that involves the reaction of anthracene-9-carbaldehyde with 2,6-bis(dimethylamino)-4-chloropyrimidine, followed by the addition of hydrazine hydrate. The resulting product is purified through column chromatography to obtain 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone in high purity.
Wissenschaftliche Forschungsanwendungen
9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been extensively studied for its potential use in biological and medical applications. Its fluorescence properties make it an ideal candidate for the detection of metal ions in biological samples. 9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has also been shown to have potential as a diagnostic tool for cancer, as it can selectively target cancer cells and provide imaging contrast.
Eigenschaften
IUPAC Name |
6-N-[(E)-anthracen-9-ylmethylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-28(2)22-14-21(25-23(26-22)29(3)4)27-24-15-20-18-11-7-5-9-16(18)13-17-10-6-8-12-19(17)20/h5-15H,1-4H3,(H,25,26,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXBETRZJNLQTC-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846557.png)

![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)


![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)



![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
